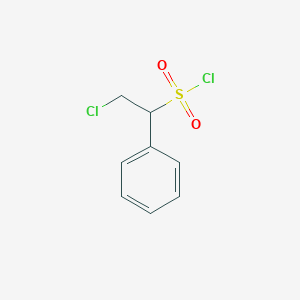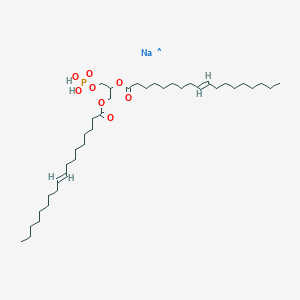
Phosphatidic Acid, Dioleoyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphatidic acid, dioleoyl, is a bioactive lipid that plays a crucial role in cellular signaling and membrane dynamics. It is a type of phosphatidic acid, which is a minor but essential component of cell membranes. This compound, consists of a glycerol backbone esterified with two oleic acid molecules and a phosphate group. This compound is involved in various cellular processes, including membrane biosynthesis, signal transduction, and vesicular trafficking .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphatidic acid, dioleoyl, can be synthesized through enzymatic reactions. One common method involves the enzymatic conversion of lysophosphatidylcholine using phospholipase D or the conversion of phosphatidic acid using phospholipase A2 . These reactions typically occur under mild conditions, ensuring the integrity of the lipid molecules.
Industrial Production Methods: Industrial production of this compound, often involves large-scale enzymatic processes. These processes are designed to maximize yield and purity while maintaining the bioactivity of the compound. The use of bioreactors and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphatidic acid, dioleoyl, undergoes various chemical reactions, including hydrolysis, phosphorylation, and acylation. Hydrolysis of phosphatidic acid results in the formation of glycerol, phosphoric acid, and fatty acids . Phosphorylation of diacylglycerol by diacylglycerol kinase produces phosphatidic acid .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phospholipase enzymes under physiological conditions.
Phosphorylation: Involves diacylglycerol kinase and ATP as a phosphate donor.
Acylation: Catalyzed by lyso-phosphatidic acid acyltransferase using acyl-CoA as a substrate.
Major Products:
Hydrolysis: Glycerol, phosphoric acid, and oleic acid.
Phosphorylation: Phosphatidic acid.
Acylation: Diacylglycerol.
Wissenschaftliche Forschungsanwendungen
Phosphatidic acid, dioleoyl, has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid-lipid and lipid-protein interactions.
Biology: Plays a role in membrane dynamics, vesicle formation, and cellular signaling pathways.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Wirkmechanismus
Phosphatidic acid, dioleoyl, exerts its effects through several mechanisms:
Membrane Curvature: Influences membrane curvature and vesicle formation by altering the physical properties of the lipid bilayer.
Signal Transduction: Acts as a signaling lipid, recruiting and activating proteins involved in various cellular processes, such as the MAP kinase cascade and protein kinase Cζ activation.
Protein Interactions: Binds to specific proteins, modulating their activity and localization within the cell.
Vergleich Mit ähnlichen Verbindungen
Phosphatidic acid, dioleoyl, is unique among phospholipids due to its specific fatty acid composition and bioactive properties. Similar compounds include:
Phosphatidylcholine (PC): A major component of cell membranes, involved in membrane structure and signaling.
Phosphatidylethanolamine (PE): Plays a role in membrane fusion and curvature.
Phosphatidylserine (PS): Involved in cell signaling and apoptosis.
Phosphatidylinositol (PI): Participates in signal transduction pathways.
This compound, stands out due to its specific interactions with proteins and its role as a precursor for other bioactive lipids .
Eigenschaften
Molekularformel |
C39H73NaO8P |
|---|---|
Molekulargewicht |
724.0 g/mol |
InChI |
InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17+,20-18+; |
InChI-Schlüssel |
KHDHADSEKGCPKW-ZGWGUCJNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl ((1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl)methyl)carbamate](/img/structure/B14804281.png)
![4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B14804287.png)
![2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B14804295.png)
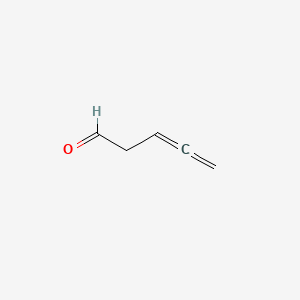
![2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole](/img/structure/B14804315.png)
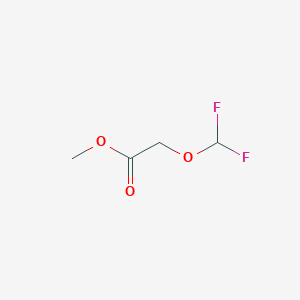
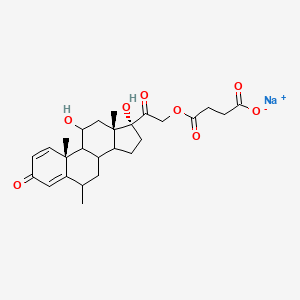

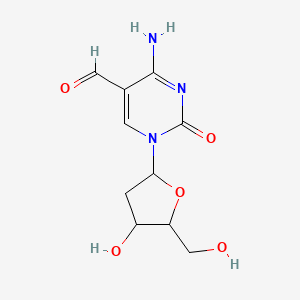
![2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14804347.png)
![2-[7-[[(4-Fluorophenyl)-dihydroxy-lambda4-sulfanyl]-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid](/img/structure/B14804366.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B14804372.png)
![(2E)-4-{[2-(dimethylcarbamoyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14804377.png)
